molecular formula C18H17N3O3S B4063511 {[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B4063511
M. Wt: 355.4 g/mol
InChI Key: BEGVOCCBZLXBRF-UHFFFAOYSA-N
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Description

{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as MTA, is a chemical compound that has been studied for its potential applications in scientific research. MTA belongs to the class of triazole compounds and has been found to exhibit several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Physicochemical Properties : The synthesis of acetonitrilothio-1,2,4-triazoles, including compounds similar to the queried chemical, has been explored. These compounds show potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties. Alkylation methods and solvent choices impact the yield and purity of these triazoles (Sameluk & Kaplaushenko, 2015).

  • Acid-Base Properties Study : Research on 1,2,4-triazole-3-ylthioacetic acids and their salts, including those with similar structures to the queried compound, has been conducted to understand their physical and chemical properties. This study is crucial for exploring the biological activity of these compounds and their potential medical applications (Kaplaushenko, 2014).

Biological and Pharmacological Activities

  • Synthesis and Antimicrobial Activities : New derivatives of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related compounds have been synthesized, showing antimicrobial activities against various microorganisms. These compounds demonstrate potential in developing new antimicrobial agents (Demirbas et al., 2004).

  • Anti-Inflammatory Evaluation : 1,2,4-Triazole derivatives, structurally related to the queried compound, have been synthesized and evaluated for anti-inflammatory activity. These findings contribute to the development of new anti-inflammatory drugs (Virmani & Hussain, 2014).

Synthesis Methods and Applications

  • Novel Synthesis Approaches : The synthesis of novel indole-benzimidazole derivatives, which include triazole components similar to the queried chemical, demonstrates the versatility of triazole chemistry in creating diverse bioactive compounds (Wang et al., 2016).

  • Scale-Up Synthesis for Potential API : Scaling up the laboratory synthesis procedure of a compound closely related to the queried chemical has been investigated for potential industrial production. This research emphasizes the importance of efficient synthesis methods for pharmaceutical applications (Saidov, 2018).

properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-6-3-4-9-15(12)21-17(13-7-5-8-14(10-13)24-2)19-20-18(21)25-11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGVOCCBZLXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 6
{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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